

spectroscopic data (NMR, MS) for 7-Bromo-5-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B1456820

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-(trifluoromethyl)-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed technical analysis of the expected spectroscopic data for **7-Bromo-5-(trifluoromethyl)-1H-indazole**, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging empirical data from structurally related analogues and fundamental spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

7-Bromo-5-(trifluoromethyl)-1H-indazole possesses a bicyclic aromatic system with two key substituents that dictate its electronic properties and, consequently, its spectroscopic signature: a bromine atom and a trifluoromethyl group. Understanding the interplay of these groups is crucial for interpreting the spectral data.

Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **7-Bromo-5-(trifluoromethyl)-1H-indazole** are numbered as follows:

Figure 1: Structure of **7-Bromo-5-(trifluoromethyl)-1H-indazole** with atom numbering.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	-
Molecular Weight	265.03 g/mol	[1]
Monoisotopic Mass	263.95100 Da	[1]
CAS Number	1100212-66-5	[2]

Mass Spectrometry: Elucidating Elemental Composition

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. For **7-Bromo-5-(trifluoromethyl)-1H-indazole**, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Operate in positive ion mode (ESI+), as the indazole nitrogen atoms are readily protonated.

- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500.
- Data Processing: Process the raw data to determine the accurate mass of the molecular ion and compare the experimental isotopic pattern with the theoretical pattern.

Predicted Mass Spectrum

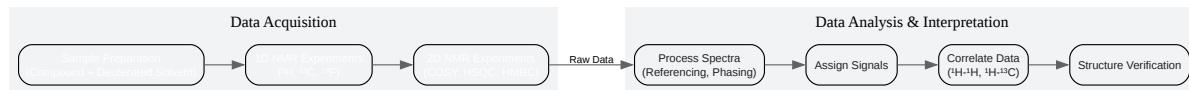
The most informative feature in the mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of ^{79}Br (50.7%) and ^{81}Br (49.3%), a characteristic doublet of peaks (M^+ and $\text{M}+2^+$) of approximately equal intensity will be observed.[3][4]

Table 2: Predicted Molecular Ion Peaks (ESI+)

Ion	Calculated m/z	Description
$[\text{M}+\text{H}]^+$	264.9583	Protonated molecule with ^{79}Br
$[\text{M}+2+\text{H}]^+$	266.9562	Protonated molecule with ^{81}Br

Predicted Fragmentation Pattern:

While ESI is a soft ionization technique, some in-source fragmentation can be expected.[5] Tandem MS (MS/MS) experiments would reveal further structural details. Key predicted fragmentation pathways include:


- Loss of $\text{Br}\cdot$: Fragmentation of the C-Br bond would lead to a significant fragment at m/z ~185.
- Loss of $\cdot\text{CF}_3$: Cleavage of the C- CF_3 bond would result in a fragment at m/z ~196/198.
- Loss of HCN: A common fragmentation pathway for N-heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For **7-Bromo-5-(trifluoromethyl)-1H-indazole**, ^1H , ^{13}C , and ^{19}F NMR are all essential for complete structural elucidation.

General Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR ($\delta = 0.00$ ppm). For ^{19}F NMR, an external or internal standard such as CFCl_3 ($\delta = 0.00$ ppm) can be used.^[6]
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Record ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{19}\text{F}\{^1\text{H}\}$ spectra at room temperature. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

[Click to download full resolution via product page](#)

Figure 2: General workflow for NMR-based structure elucidation.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum is expected to show four distinct signals: three from the aromatic protons and one from the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

Table 3: Predicted ^1H NMR Data (400 MHz, DMSO-d_6)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N1-H	~13.5	br s	-	The acidic proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift.
H3	~8.3	s	-	This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. It has no adjacent protons to couple with.
H4	~7.8	s	-	This proton is ortho to the bromine at position 7 and meta to the CF_3 group at position 5. It is expected to be a singlet due to the absence of adjacent protons.
H6	~7.9	s	-	This proton is ortho to the CF_3 group and meta to the bromine atom. It is also

expected to be a singlet.

Note: In CDCl_3 , the N-H proton signal may be broader and appear at a slightly more upfield position.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to $^1\text{J}_{\text{CF}}$ coupling, and the CF_3 carbon itself will also be a quartet.

Table 4: Predicted ^{13}C NMR Data (100 MHz, DMSO-d_6)

Carbon	Predicted δ (ppm)	Multiplicity (due to C-F coupling)	Rationale
C3	~135	s	Typical chemical shift for a C-H carbon in a pyrazole-like ring.
C3a	~122	s	Bridgehead carbon of the indazole system.
C4	~120	s	Aromatic C-H.
C5	~125	q, $^1\text{JCF} \approx 30\text{-}35\text{ Hz}$	Carbon attached to the electron-withdrawing CF_3 group, showing a characteristic quartet. [6]
C6	~115	s	Aromatic C-H, likely shifted upfield due to the para-relationship with the bromine.
C7	~110	s	Carbon attached to bromine, showing a significant upfield shift due to the heavy atom effect.
C7a	~140	s	Bridgehead carbon adjacent to the pyrrolic nitrogen.
CF_3	~124	q, $^1\text{JCF} \approx 270\text{-}275\text{ Hz}$	The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant. [6]

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that provides an unambiguous signal for the trifluoromethyl group.

Table 5: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Group	Predicted δ (ppm)	Multiplicity	Rationale
-CF ₃	-60 to -65	s	The chemical shift of a CF ₃ group on an aromatic ring typically falls in this range relative to CFCl ₃ . ^[7] The three fluorine atoms are equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled spectrum.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the mass spectrometry and NMR data for **7-Bromo-5-(trifluoromethyl)-1H-indazole**. The characteristic isotopic pattern in the mass spectrum, with its M⁺ and M+2⁺ peaks, will confirm the presence of bromine. The ¹H, ¹³C, and ¹⁹F NMR spectra will collectively provide a detailed map of the molecule's structure, from the proton environments and carbon skeleton to the unequivocal presence of the trifluoromethyl group. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and aiding in the interpretation of experimentally acquired data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, MS) for 7-Bromo-5-(trifluoromethyl)-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1456820#spectroscopic-data-nmr-ms-for-7-bromo-5-trifluoromethyl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com